molecular formula C24H22N4O9 B221920 4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one CAS No. 189508-32-5

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one

Cat. No. B221920
CAS RN: 189508-32-5
M. Wt: 548.9 g/mol
InChI Key: UYPWFMBFXBCPAC-VYTNDSDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one, also known as platensimycin, is a natural antibiotic compound that was discovered in 2006. It was isolated from the fermentation broth of Streptomyces platensis and has shown promising results against various bacterial strains, including drug-resistant strains.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Mechanisms : The compound 4-(3'α15'β-dihydroxy-5β-estran-17'β-yl)furan-2-methyl alcohol, similar in structure to the furan compound , has been synthesized through a specific reaction involving ethylene acetal of 4-bromo-2-furancarboxyaldehyde, followed by hydrolysis and reduction processes (Deutsch et al., 2006).

  • Pharmacological Properties : Despite its structural resemblance to cardiac steroids, this furan derivative does not bind to cardiac steroid receptors and does not affect heart muscle contraction. However, it inhibits digoxin-induced contractions and arrhythmias, suggesting a unique mechanism of action (Deutsch et al., 2006).

Catalytic Applications

  • Catalytic Reactions : Research on Diels–Alder reactions involving alkyl 2H-azirine-3-carboxylates and furans has revealed the synthesis of aziridines and dihydrofuranols, demonstrating the potential catalytic applications of furan derivatives (Alves et al., 2001).

Material Science

  • Polymer Synthesis : The synthesis of 3-methylthio-substituted furans and related derivatives indicates the potential of furan compounds in creating novel materials. This involves domino processes like double bond reduction and Paal-Knorr furan synthesis (Yin et al., 2008).

  • Structural Studies in Chemistry : The study of triaryl-21,23-dioxacorrole and its isomer with a protruding furan ring showcases the structural diversity and complexity achievable with furan derivatives, contributing to the field of organic chemistry (Pawlicki et al., 2002).

Renewable Energy and Green Chemistry

  • Biobased Chemical Production : Investigations into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans demonstrate the role of furan compounds in producing renewable chemical precursors, such as terephthalic acid (Pacheco et al., 2015).

Biomedical Research

  • Cytotoxicity Studies : Research on C15 polyketide spiroketals derived from furan compounds has explored their cytotoxicity towards cancer cell lines, indicating the potential biomedical applications of furan derivatives (Meilert et al., 2004).

properties

CAS RN

189508-32-5

Product Name

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one

Molecular Formula

C24H22N4O9

Molecular Weight

548.9 g/mol

IUPAC Name

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-33(36)34(37)29-26-23-20-17-16-18-21-24-27-32-30-31(2)39-35(32)38/h19,22,30-31,33-34,36-37H,3-18,20-21,23-29H2,1-2H3/b22-19-/t31?,33-,34-/m1/s1

InChI Key

UYPWFMBFXBCPAC-VYTNDSDZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCC1=CC(OC1=O)C)O)O

SMILES

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCC1=CC(OC1=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCC1=CC(OC1=O)C)O)O

synonyms

cohibin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one

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